molecular formula C5H9N7O2 B372658 2,4-Dihydrazino-5-nitro-6-methylpyrimidine CAS No. 30561-02-5

2,4-Dihydrazino-5-nitro-6-methylpyrimidine

Cat. No.: B372658
CAS No.: 30561-02-5
M. Wt: 199.17g/mol
InChI Key: UHICILMLGIYPAG-UHFFFAOYSA-N
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Description

2,4-Dihydrazino-5-nitro-6-methylpyrimidine is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the pyrimidine family, which is known for its biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine typically involves the reaction of 2,4-dichloro-5-nitro-6-methylpyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution of chlorine atoms with hydrazine groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydrazino-5-nitro-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrimidines, and various oxidized forms of the compound .

Scientific Research Applications

2,4-Dihydrazino-5-nitro-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.

    Medicine: Research has explored its potential as an anticancer agent and its role in developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dihydrazino-5-nitro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used in the synthesis of various derivatives.

    2,4-Diamino-6-methylpyrimidine: Another pyrimidine derivative with applications in medicinal chemistry.

    5-Nitro-2,4-diaminopyrimidine: Similar in structure and used in similar applications

Uniqueness

2,4-Dihydrazino-5-nitro-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazine groups make it particularly reactive and useful in various synthetic applications .

Properties

IUPAC Name

(2-hydrazinyl-6-methyl-5-nitropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N7O2/c1-2-3(12(13)14)4(10-6)9-5(8-2)11-7/h6-7H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHICILMLGIYPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NN)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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